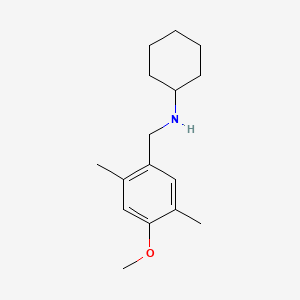
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine (also known as NMDBC) is an organic compound with a cyclohexane ring structure. It is a derivative of cyclohexanamine, an important intermediate in organic chemistry. NMDBC has become a popular research compound due to its unique properties and potential applications in medicine and science.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with cyclohexylamine, followed by reduction of the resulting imine to yield the final product.
Starting Materials
4-methoxy-2,5-dimethylbenzaldehyde, cyclohexylamine, reducing agent (such as sodium borohydride or lithium aluminum hydride), solvent (such as ethanol or tetrahydrofuran), acid (such as hydrochloric acid or sulfuric acid), base (such as sodium hydroxide or potassium carbonate)
Reaction
Step 1: 4-methoxy-2,5-dimethylbenzaldehyde and cyclohexylamine are mixed together in a solvent, such as ethanol or tetrahydrofuran, and stirred at room temperature for several hours to form an imine., Step 2: The imine is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, respectively., Step 3: The resulting N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is isolated and purified using standard techniques, such as filtration, washing, and recrystallization.
科学研究应用
NMDBC has a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. Additionally, NMDBC is used in the synthesis of materials for medical devices, such as catheters and stents.
作用机制
NMDBC acts as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This reaction leads to the formation of a new molecule, with the NMDBC molecule acting as the leaving group. The reaction can be reversed, allowing for the synthesis of a variety of organic compounds.
生化和生理效应
NMDBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. Furthermore, NMDBC has been shown to act as an anti-inflammatory agent, and it has been shown to have anti-cancer activities.
实验室实验的优点和局限性
NMDBC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity. Additionally, it can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. However, there are some limitations to using NMDBC in laboratory experiments. It is not very soluble in water, and it can be difficult to work with in aqueous solutions. Additionally, it is not very stable in air, and it can decompose over time.
未来方向
NMDBC has a variety of potential future directions. It could be used in the synthesis of new drugs and materials for medical devices. Additionally, it could be used in the synthesis of new catalysts and enzymes. Furthermore, it could be used in the synthesis of new materials for energy storage and conversion. Finally, it could be used in the synthesis of new materials for the electronics industry.
属性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPXHXPLAWJIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354501 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
CAS RN |
356091-93-5 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

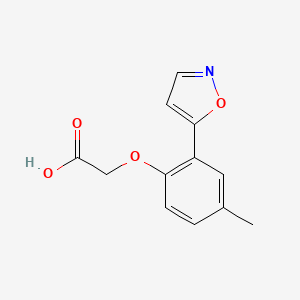
![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)
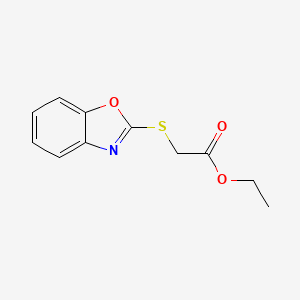
![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)
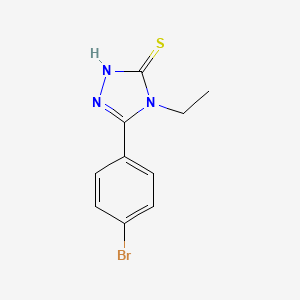
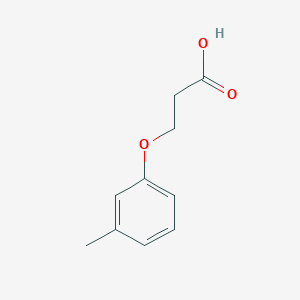
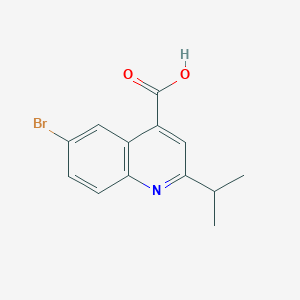
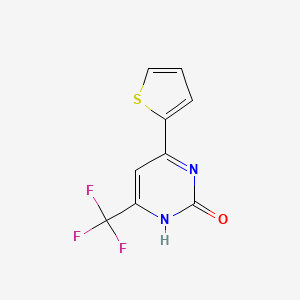
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)
